5-Cyclohexyl-1,3-thiazol-2-amine
Overview
Description
5-Cyclohexyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a cyclohexyl group at the 5-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to interfere with various biological pathways, including those associated with bacterial virulence .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-Cyclohexyl-1,3-thiazol-2-amine.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles .
Scientific Research Applications
5-Cyclohexyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
5-Cyclohexyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .
Biological Activity
5-Cyclohexyl-1,3-thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring substituted with a cyclohexyl group at the 5-position and an amino group at the 2-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Overview of Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent. The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
Antifungal | Potential effectiveness against fungal pathogens. |
Anticancer | Demonstrated cytotoxic effects on human tumor cell lines. |
Neuroprotective | May offer protective effects in neurodegenerative conditions. |
Analgesic | Potential pain-relieving properties. |
Anti-inflammatory | Exhibits ability to reduce inflammation. |
The mechanism of action for thiazole derivatives, including this compound, involves interactions with various biological targets such as enzymes and receptors. These interactions can lead to alterations in cellular processes and biochemical pathways:
- Target Enzymes : Thiazole derivatives can inhibit key enzymes involved in disease pathways, contributing to their therapeutic effects.
- Cellular Pathways : They interfere with pathways associated with bacterial virulence and tumor growth, potentially leading to reduced pathogenicity or tumor proliferation.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The compound's structural features facilitate interactions with microbial targets, enhancing its activity.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several human cancer cell lines. For example, it has been reported to induce apoptosis in MCF7 breast cancer cells with an IC50 value indicating effective concentration levels . Additionally, research suggests that modifications to its structure could enhance its anticancer efficacy while minimizing cytotoxicity to normal cells .
Neuroprotective Effects
Emerging evidence suggests that thiazole derivatives may possess neuroprotective properties. Studies have indicated that compounds similar to this compound can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's . This activity may be linked to their ability to modulate oxidative stress pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against clinical isolates of bacteria and fungi. Results showed that this compound had comparable efficacy to standard antibiotics, suggesting potential for development as a therapeutic agent.
- Cytotoxicity in Cancer Cells : In a comparative analysis of different thiazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in MCF7 cells while exhibiting lower toxicity towards normal fibroblast cells .
Properties
IUPAC Name |
5-cyclohexyl-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLDPBWJJOWOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310629 | |
Record name | 5-Cyclohexyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851233-58-4 | |
Record name | 5-Cyclohexyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851233-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclohexyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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